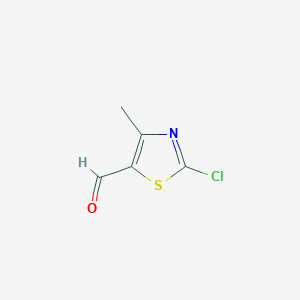

2-氯-4-甲基-5-噻唑甲醛

描述

“2-chloro-4-methyl-5-Thiazolecarboxaldehyde” is a derivative of thiazole . Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. It’s commonly used as a building block in the synthesis of pharmaceuticals, agrochemicals, and flavor compounds .

Chemical Reactions Analysis

Thiazole derivatives are known to undergo various chemical reactions. For instance, “2-Thiazolecarboxaldehyde” undergoes Baylis–Hillman reaction with methyl acrylate catalyzed by DABCO (1,4-diazabicyclo [2.2.2]octane) .科学研究应用

有机离子液体和苯偶姻缩合

2-氯-4-甲基-5-噻唑甲醛衍生物,如 4-甲基噻唑和 5-甲基噻唑,在有机离子液体 (OIL) 的合成中具有重要意义。这些 OIL 在与三乙胺处理后,可以促进苯甲醛的苯偶姻缩合,这是有机合成中的一项重要反应 (Davis & Forrester, 1999)。

铝和锌喹啉酸的合成和光学性质

另一个应用涉及 4-甲基(甲氧基或氯代)苯甲醛与 2-甲基-8-喹啉醇的反应,以生成具有独特光谱、热、热机械和光学性质的铝和锌配合物。与参考配合物相比,这些配合物显示出改善的热稳定性和溶解性,并且它们的溶液发出蓝绿色光,使其在光电学中具有潜在的用处 (Barberis & Mikroyannidis, 2006)。

药物中的痕量分析

在制药行业中,2-氯-4-甲基-5-噻唑甲醛衍生物被用作形成噻唑杂环的试剂。已经开发出一种涉及亲水相互作用色谱 (HILIC) 的方法来痕量分析药物材料中的这些化合物,展示了它们在质量控制和法规遵从性中的重要性 (Denton, Berwick, & Loughlin, 2016)。

金属有机骨架中的催化性能

2-氯-4-甲基-5-噻唑甲醛的衍生物在金属有机骨架的研究中也具有重要意义。例如,它们已被用于探索 Cu3(BTC)2(一种金属有机骨架化合物)在苯甲醛化学吸附和氰基化反应等过程中的催化性能 (Schlichte, Kratzke, & Kaskel, 2004)。

咪唑衍生物的合成

4(5)-氯-咪唑-5(4)-甲醛衍生物与 2-氯-4-甲基-5-噻唑甲醛密切相关,是生物活性化合物合成中的重要前体。已经开发出一种新颖的合成方法,突出了它们在药物化学和药物开发中的作用 (Davood, Alipour, & Shafiee, 2008)。

作用机制

Target of Action

Thiazole derivatives, in general, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It’s known that thiazole aldehyde derivatives can undergo the baylis–hillman reaction with methyl acrylate, catalyzed by dabco (1,4-diazabicyclo[222]octane) . This reaction mechanism has been studied by electrospray ionization mass spectrometry (ESI-MS) .

Biochemical Pathways

Thiazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, suggesting they may have diverse molecular and cellular effects .

属性

IUPAC Name |

2-chloro-4-methyl-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNOS/c1-3-4(2-8)9-5(6)7-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAYCEGMJWKEAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(ethanesulfonyl)phenyl]acetamide](/img/structure/B2970657.png)

![4-(benzenesulfonyl)-8-(2,5-difluorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2970658.png)

![3-(Thiophen-2-yl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2970659.png)

![methyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2970660.png)

![2-Fluoro-5-{[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]sulfamoyl}benzoic acid](/img/structure/B2970667.png)

![Benzyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2970669.png)

![N-(2-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2970670.png)

![N'-(3-chloro-4-methoxyphenyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide](/img/structure/B2970673.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2-(2-hydroxyphenyl)acetic acid](/img/structure/B2970680.png)